1-异烟酰基-4-(2-硝基苄基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

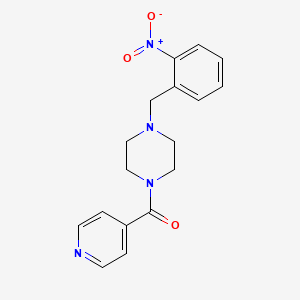

“1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” is a chemical compound that is a derivative of piperazine . Piperazine and its derivatives are known for their biological activity and are widely used as components of medicines and agrochemicals .

Synthesis Analysis

The synthesis of similar compounds has been documented. For instance, a series of novel 4-(2-nitrobenzyl)piperazin-1-ylmethanone derivatives containing piperazine structures were designed and synthesized . The synthesis procedures involved nucleophilic substitution using N-Boc-piperazine and 2-nitrobenzyl bromide in the presence of DMF solution with potassium carbonate at 60°C .Molecular Structure Analysis

While the exact molecular structure of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” is not directly available, related compounds such as BNBPP have been studied. BNBPP has a molecular formula of C18H20N4O4, a molecular weight of 356, and a monoclinic system with space group P21/c .科学研究应用

Anticancer Activity: Aurora-A Kinase Inhibition

“1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” derivatives have been studied for their potential as Aurora-A kinase inhibitors , which play a crucial role in the regulation of mitosis. These compounds are designed to target the Aurora kinase family, which is a prominent anticancer target. The inhibition of Aurora-A kinase is significant because it’s associated with the development of human cancers. Derivatives of this compound have shown potent cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

Herbicidal Applications

Derivatives of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” have been synthesized and evaluated for their herbicidal activity. These compounds have shown effectiveness against various plant species pre-emergence, indicating their potential use in agriculture as herbicides. The herbicidal activity varies depending on the substituents on the phenyl ring, providing a pathway for designing targeted herbicides .

Anti-tubercular Agents

The structural framework of “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” has been utilized in the design and synthesis of compounds with anti-tubercular properties. These compounds have been evaluated against Mycobacterium tuberculosis and have shown significant inhibitory concentrations, indicating their potential as first-line drugs in TB therapy .

Insecticidal and Repellent Properties

Piperazine derivatives, including those related to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine,” have been reported to exhibit insecticidal and repellent activities. These compounds can paralyze worms and prevent their attachment to the intestinal walls, which is beneficial for safeguarding the host’s health. This suggests potential applications in the development of new insecticides and repellents .

Pharmaceutical Innovation

Research into “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” derivatives is part of a broader effort to develop new therapeutic agents with better efficacy and fewer adverse effects. These compounds are designed to inhibit specific proteins or pathways abnormally expressed in cancer cells, representing a rational approach to pharmaceutical innovation .

Chemical Synthesis and Drug Design

The compound “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine” serves as a key intermediate in the synthesis of various pharmacologically active derivatives. Its structure allows for the introduction of various substituents, enabling the design of molecules with desired biological activities for potential drug development .

未来方向

作用机制

Target of Action

It is known that derivatives of isoniazid, a compound structurally similar to “1-isonicotinoyl-4-(2-nitrobenzyl)piperazine”, have been evaluated for their diverse biological activities . Another structurally similar compound, “2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one”, has been studied as an inhibitor of Aurora-A kinase , a protein associated with the Aurora kinase family, which is considered a striking anticancer target .

Mode of Action

For instance, the Aurora-A kinase inhibitors interact with the kinase to prevent cell division, a common strategy in the development of anti-cancer drugs .

Biochemical Pathways

Based on the information about related compounds, it can be inferred that the compound may affect pathways related to cell division and growth, particularly in the context of cancer treatment .

Result of Action

Based on the information about related compounds, it can be inferred that the compound may have potential anti-cancer effects by inhibiting cell division and growth .

属性

IUPAC Name |

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c22-17(14-5-7-18-8-6-14)20-11-9-19(10-12-20)13-15-3-1-2-4-16(15)21(23)24/h1-8H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFHWTWLCUWONA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)

![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)

![[1-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572241.png)

![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![3,5-dimethyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5572276.png)

![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5572291.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)

![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)

![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)